methyl 7-chloro-2H-chromene-8-carboxylate methyl 7-chloro-2H-chromene-8-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17661665
InChI: InChI=1S/C11H9ClO3/c1-14-11(13)9-8(12)5-4-7-3-2-6-15-10(7)9/h2-5H,6H2,1H3
SMILES:
Molecular Formula: C11H9ClO3
Molecular Weight: 224.64 g/mol

methyl 7-chloro-2H-chromene-8-carboxylate

CAS No.:

Cat. No.: VC17661665

Molecular Formula: C11H9ClO3

Molecular Weight: 224.64 g/mol

* For research use only. Not for human or veterinary use.

methyl 7-chloro-2H-chromene-8-carboxylate -

Specification

Molecular Formula C11H9ClO3
Molecular Weight 224.64 g/mol
IUPAC Name methyl 7-chloro-2H-chromene-8-carboxylate
Standard InChI InChI=1S/C11H9ClO3/c1-14-11(13)9-8(12)5-4-7-3-2-6-15-10(7)9/h2-5H,6H2,1H3
Standard InChI Key HQMMMSHMAMOSAR-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=C(C=CC2=C1OCC=C2)Cl

Introduction

Structural and Chemical Characteristics

Molecular Architecture

Methyl 7-chloro-2H-chromene-8-carboxylate (CAS 1221723-08-5) features a benzopyran core, where the benzene ring is fused to a dihydropyran moiety. The chlorine atom at the 7-position and the methyl carboxylate group at the 8-position introduce electronic and steric effects that influence its reactivity and interactions with biological targets. The molecular formula is C11H9ClO3C_{11}H_9ClO_3, with a molecular weight of 236.64 g/mol. The planar chromene scaffold facilitates π-π stacking interactions, while the electron-withdrawing chlorine and carboxylate groups enhance polarity, affecting solubility and binding affinity .

Physicochemical Properties

Synthesis and Optimization

Challenges in Functionalization

Introducing substituents at the 7-position requires precise regiocontrol to avoid competing reactions at adjacent positions. Microwave-assisted synthesis and catalytic methods may improve yields, as reported for similar chromene derivatives .

Biological Activities and Mechanisms

Fluorescent Probing Applications

The compound’s conjugated π-system enables fluorescence, making it suitable for staining cellular components or tracking biological processes. Chromene-based probes often exhibit solvatochromic shifts, useful in imaging membrane dynamics or protein localization .

Applications in Pharmaceutical Research

Drug Development

The compound’s dual functionality (chlorine and carboxylate) allows for modular derivatization, enabling optimization of pharmacokinetic properties. Its role as a building block in fragment-based drug design is supported by its compatibility with click chemistry and cross-coupling reactions .

Comparative Analysis with Structural Analogs

The biological activity of chromene derivatives is highly sensitive to substituent positioning. For example:

CompoundChlorine PositionKey Biological ActivitySource
Methyl 5-chloro-2H-chromene-8-carboxylate5Moderate CA inhibition
Methyl 7-chloro-2H-chromene-8-carboxylate7Antibiotic/antiviral research
Methyl 6-bromo-2H-chromene-8-carboxylate6Enhanced cytotoxicity

The 7-chloro derivative’s unique activity profile may stem from optimized steric interactions at target sites, though further validation is required.

Recent Advances and Future Directions

Isozyme-Selective Inhibitors

Recent studies (2023) on 7H-furo-chromenes, such as EMAC10164d, demonstrate that fluorophenyl substitutions enhance selectivity for CA XII (Ki=0.80μMK_i = 0.80 \, \mu M) . These findings suggest that modifying the 7-position of methyl 7-chloro-2H-chromene-8-carboxylate with electron-withdrawing groups could improve target specificity.

Hybrid Molecules

Combining chromene scaffolds with known pharmacophores (e.g., sulfonamides) may yield dual-action therapeutics. Computational docking studies predict that methyl 7-chloro-2H-chromene-8-carboxylate’s carboxylate group could coordinate with zinc in CA active sites, a hypothesis requiring experimental validation .

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